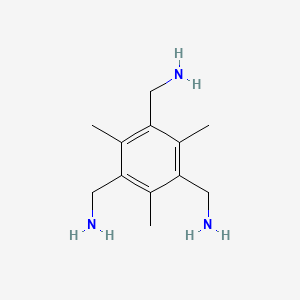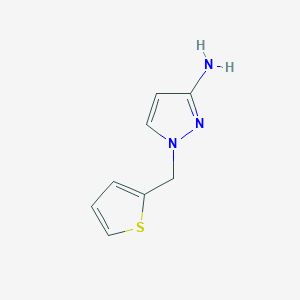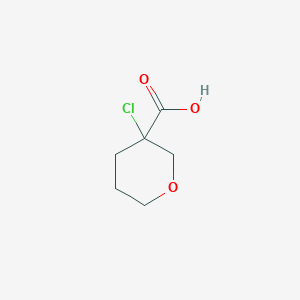
3-Chlorooxane-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chlorooxane-3-carboxylic acid is an organic compound that belongs to the class of carboxylic acids. Carboxylic acids are characterized by the presence of a carboxyl group (-COOH). This compound is notable for its unique structure, which includes a chlorine atom attached to an oxane ring, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorooxane-3-carboxylic acid can be achieved through several methods:
Oxidation of Alkylbenzenes: This method involves the oxidation of alkylbenzenes using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) to form the carboxylic acid.
Hydrolysis of Nitriles: Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids.
Carboxylation of Grignard Reagents: Grignard reagents react with carbon dioxide (CO₂) followed by acid hydrolysis to produce carboxylic acids.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes or the hydrolysis of nitriles. These methods are chosen for their efficiency and cost-effectiveness in producing high yields of the desired compound.
化学反応の分析
3-Chlorooxane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids or other derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or aldehyde.
Substitution: The chlorine atom in the oxane ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include thionyl chloride (SOCl₂) for substitution reactions and strong acids or bases for oxidation and reduction reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
3-Chlorooxane-3-carboxylic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-Chlorooxane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical processes . The chlorine atom in the oxane ring can also affect the compound’s reactivity and binding affinity .
類似化合物との比較
3-Chlorooxane-3-carboxylic acid can be compared with other carboxylic acids such as acetic acid, propionic acid, and butyric acid . While these compounds share the carboxyl functional group, this compound is unique due to the presence of the chlorine atom and the oxane ring, which confer distinct chemical properties and reactivity .
List of Similar Compounds
Acetic Acid (Ethanoic Acid): CH₃COOH
Propionic Acid (Propanoic Acid): CH₃CH₂COOH
Butyric Acid (Butanoic Acid): CH₃(CH₂)₂COOH
Lactic Acid (2-Hydroxypropanoic Acid): CH₃CH(OH)COOH
Oxalic Acid (Ethanedioic Acid): HO₂CCO₂H
特性
分子式 |
C6H9ClO3 |
|---|---|
分子量 |
164.59 g/mol |
IUPAC名 |
3-chlorooxane-3-carboxylic acid |
InChI |
InChI=1S/C6H9ClO3/c7-6(5(8)9)2-1-3-10-4-6/h1-4H2,(H,8,9) |
InChIキー |
OZEBFLWNIRDOMU-UHFFFAOYSA-N |
正規SMILES |
C1CC(COC1)(C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




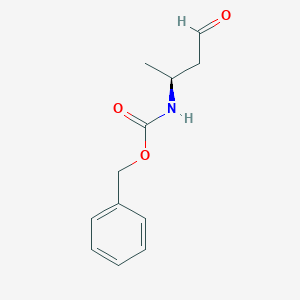

![2-{[(Cyclohexylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B13062556.png)
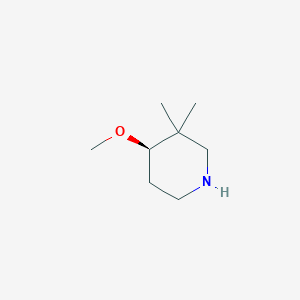


![5-Oxo-4,5-dihydro-3h-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B13062581.png)
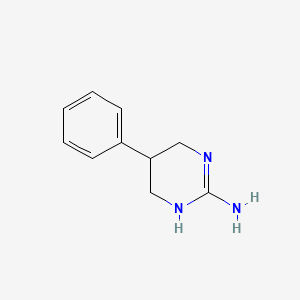
![4-[1-[4-(2-Bromethoxy)-phenyl]-2-phenyl-but-1-enyl]-phenol](/img/structure/B13062605.png)
![5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13062615.png)
